molecular formula C5H9NO B8633606 N-(1-buten-3-yl)formamide

N-(1-buten-3-yl)formamide

Cat. No.: B8633606
M. Wt: 99.13 g/mol
InChI Key: UFSYJXKNHBJMHZ-UHFFFAOYSA-N
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Description

N-(1-buten-3-yl)formamide is a formamide derivative characterized by a butenyl substituent (C₄H₇) attached to the nitrogen atom of the formamide group (HCONH-).

Properties

Molecular Formula

C5H9NO

Molecular Weight

99.13 g/mol

IUPAC Name

N-but-3-en-2-ylformamide

InChI

InChI=1S/C5H9NO/c1-3-5(2)6-4-7/h3-5H,1H2,2H3,(H,6,7)

InChI Key

UFSYJXKNHBJMHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C=C)NC=O

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Aromatic substituents (e.g., methoxyphenyl, hydroxystyryl) enhance antimicrobial activity, likely due to improved membrane interaction or electron delocalization .
  • Stereochemistry : Cis/trans isomerism in styryl-substituted formamides (e.g., compounds 3 and 4 in ) modulates bioactivity, with trans isomers showing broader-spectrum antibacterial effects.
  • Industrial Relevance : Alkyl-substituted formamides like N-(α-alkoxyethyl)formamide are optimized for purity and stability in synthetic workflows .

Physicochemical Properties

Limited data exist for N-(1-buten-3-yl)formamide, but trends in analogs suggest:

  • Solubility : Aliphatic substituents (e.g., butenyl) likely increase hydrophobicity compared to polar aromatic derivatives.
  • Stability : Unsaturated substituents (e.g., styryl, butenyl) may render the compound prone to oxidation or polymerization under acidic/alkaline conditions .

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